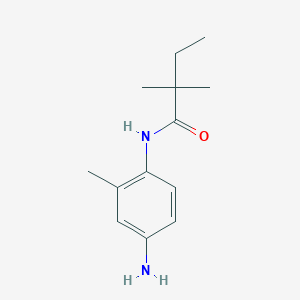

N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide

Description

N-(4-Amino-2-methylphenyl)-2,2-dimethylbutanamide is a substituted butanamide derivative characterized by a 4-amino-2-methylphenyl group attached to a 2,2-dimethylbutanamide backbone. The compound’s structure includes a tertiary carbon at the β-position of the butanamide chain, bearing two methyl groups, and an aromatic amine at the para position of the phenyl ring.

Synthesis likely involves amide coupling between 4-amino-2-methylaniline and 2,2-dimethylbutanoyl chloride, followed by purification via flash chromatography (as demonstrated for structurally similar compounds in ) . Potential applications may include pharmacological activity, inferred from structurally related phthalimide derivatives with anticonvulsant or antiviral properties () .

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-5-13(3,4)12(16)15-11-7-6-10(14)8-9(11)2/h6-8H,5,14H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJXMTFXHUYQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)NC1=C(C=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide typically involves the reaction of 4-amino-2-methylphenylamine with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The target compound’s 2,2-dimethylbutanamide group enhances steric hindrance compared to linear chains (e.g., ’s dichlorophenoxy derivative). This may influence solubility and metabolic stability .

- Electron-Donating vs. Withdrawing Groups: The 4-amino group (electron-donating) in the target compound contrasts with bromo (electron-withdrawing) in , affecting reactivity in further derivatization .

- Molecular Weight : The target compound’s lower molecular weight (~205.3 g/mol) compared to (298.38 g/mol) suggests better bioavailability, a critical factor in drug design .

Pharmacological and Industrial Relevance

- HIV-1 Reverse Transcriptase Inhibition : Benzimidazole and phthalimide analogs () demonstrate antiviral activity, though the target compound’s efficacy remains unverified .

- Industrial Use: Halogenated analogs like N-(4-bromo-2-methylphenyl)-2-phenylbutanamide () serve as intermediates in organobromine chemistry, whereas the target compound’s applications may lean toward medicinal chemistry .

Biological Activity

N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide, commonly referred to as a derivative of the amide class, has garnered attention for its potential biological activities. This compound is characterized by its structural features, which include an amine group and a dimethylbutanamide moiety. Below, we detail its biological activity based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H20N2O

- Molecular Weight : 220.32 g/mol

- CAS Number : 946736-77-2

Research indicates that this compound may exert its biological effects through various mechanisms:

- Receptor Interaction : The compound has been studied for its interaction with neurotransmitter receptors, particularly those involved in dopaminergic signaling. It shows potential as a selective antagonist for dopamine receptors, which can influence neurological pathways related to mood and cognition .

- Neuroprotective Effects : In animal models, compounds structurally similar to this compound have demonstrated neuroprotective properties. This includes the ability to enhance levels of brain-derived neurotrophic factor (BDNF), which is critical for neuronal survival and function .

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating potential applications in treating bacterial infections .

Biological Activity Summary Table

Case Studies and Research Findings

- Neuroprotective Study :

- Receptor Binding Affinity :

- Antimicrobial Testing :

Q & A

Q. How can computational methods (e.g., DFT) resolve discrepancies between theoretical and experimental data for this compound’s reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model electronic properties and reaction pathways. For example, inhibition efficiencies of structurally similar amides were correlated experimentally and theoretically using these methods, revealing solvent effects or steric hindrance as sources of divergence . Adjusting computational parameters (e.g., solvation models) or exploring transition states can reconcile discrepancies .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Reaction optimization includes:

- Temperature control : Heating intermediates (e.g., 100°C in acetic acid) to accelerate amide formation while avoiding decomposition .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) improve acylation efficiency.

- Workup protocols : Precipitation in cold water isolates the product, minimizing losses during extraction .

Q. How can researchers design assays to evaluate the antitumor potential of this compound?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Mechanistic studies : Western blotting to assess apoptosis markers (e.g., caspase-3) or flow cytometry for cell cycle arrest.

- Protein binding : Bradford assay () quantifies protein-ligand interactions, while surface plasmon resonance (SPR) measures binding kinetics .

Q. What analytical challenges arise when studying metabolic stability, and how are they addressed?

- Methodological Answer : Metabolic stability in liver microsomes is assessed using LC-MS/MS to detect degradation products. Challenges include:

- Matrix effects : Use internal standards (e.g., deuterated analogs) for quantification.

- Low metabolite abundance : Employ high-sensitivity tandem mass spectrometry with collision-induced dissociation (CID) .

Data Interpretation & Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Address this by:

- ADME profiling : Measure logP (lipophilicity) and plasma protein binding.

- Formulation adjustments : Use nanoemulsions or liposomes to enhance solubility and delivery .

Q. What factors contribute to variability in inhibition efficiencies across similar amide derivatives?

- Methodological Answer : Steric effects, electronic substituent contributions (e.g., electron-withdrawing groups), and solvent polarity impact inhibition. For example, bulky substituents on the phenyl ring may hinder target binding, while nitro groups enhance electrophilicity .

Future Research Directions

Q. What emerging techniques could advance the study of this compound?

- Methodological Answer :

- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution.

- Machine learning : Predict synthetic pathways or toxicity using QSAR models trained on analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.